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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzylamine

Cat. No.: B114195 Get Quote

Introduction
3-(4-Chlorophenoxy)benzylamine is a molecule of significant interest in medicinal chemistry

and drug development, belonging to the diaryl ether class of compounds. Its structural

complexity, featuring two distinct aromatic rings linked by an ether oxygen and a benzylamine

moiety, necessitates a thorough and multi-faceted approach to its characterization.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating and

confirming the molecular structure of such compounds. This in-depth technical guide provides a

comprehensive analysis of the spectroscopic data for 3-(4-Chlorophenoxy)benzylamine,

offering field-proven insights into experimental design, data interpretation, and structural

validation for researchers, scientists, and professionals in drug development.

The rationale behind employing a suite of spectroscopic methods lies in their complementary

nature. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, revealing

connectivity and the chemical environment of each atom. IR spectroscopy identifies the

functional groups present in the molecule through their characteristic vibrational frequencies.

Finally, mass spectrometry determines the molecular weight and provides valuable information

about the fragmentation patterns, further confirming the structure. This guide will delve into

each of these techniques, presenting both experimental and predicted data to offer a complete

spectroscopic profile of 3-(4-Chlorophenoxy)benzylamine.

Molecular Structure and Atom Numbering
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A clear understanding of the molecular structure is paramount for interpreting spectroscopic

data. The structure of 3-(4-Chlorophenoxy)benzylamine with systematic atom numbering is

presented below. This numbering scheme will be used consistently throughout this guide for

the assignment of spectroscopic signals.

Caption: Molecular structure of 3-(4-Chlorophenoxy)benzylamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, one

can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons

and their neighboring protons.

Experimental Data:

A reported ¹H NMR spectrum for 3-(4-Chlorophenoxy)benzylamine provides the following key

signals.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.39-7.25 m 3H H-4, H-11', H-15'

7.08-6.94 m 4H H-2, H-6, H-12', H-14'

6.82-6.80 m 1H H-5

3.70 s 2H H-7 (CH₂)

1.80 s 2H H-8 (NH₂)

Interpretation:
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Aromatic Protons (6.80-7.39 ppm): The complex multiplet patterns in this region are

characteristic of substituted benzene rings. The signals are assigned based on the expected

electronic effects of the substituents. The protons on the chlorophenoxy ring (H-11', H-12', H-

14', H-15') and the benzylamine ring (H-2, H-4, H-5, H-6) overlap, creating a complex

pattern.

Methylene Protons (3.70 ppm): The singlet at 3.70 ppm, integrating to two protons, is

assigned to the methylene protons (H-7) of the benzylamine group. The singlet nature of this

signal indicates no adjacent protons, which is consistent with its position between the

aromatic ring and the amine group.

Amine Protons (1.80 ppm): The broad singlet at 1.80 ppm, integrating to two protons, is

characteristic of the primary amine protons (H-8). The chemical shift of amine protons can

vary depending on concentration and solvent due to hydrogen bonding. The broadness of

the signal is also a common feature.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different types of carbon atoms in

the molecule.

Predicted Data:

Due to the lack of readily available experimental data, a predicted ¹³C NMR spectrum is

presented below. These predictions are based on established empirical models and

computational methods.
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Chemical Shift (δ) ppm Assignment

~156 C-1

~118 C-2

~145 C-3

~130 C-4

~119 C-5

~124 C-6

~45 C-7

~155 C-10'

~120 C-11', C-15'

~130 C-12', C-14'

~128 C-13'

Interpretation:

Aromatic Carbons (118-156 ppm): The signals in this region correspond to the twelve carbon

atoms of the two aromatic rings. The chemical shifts are influenced by the substituents. The

carbons attached to the electronegative oxygen (C-1 and C-10') and chlorine (C-13') atoms

are expected to be shifted downfield.

Methylene Carbon (~45 ppm): The signal around 45 ppm is assigned to the methylene

carbon (C-7) of the benzylamine moiety. This upfield shift compared to the aromatic carbons

is characteristic of sp³-hybridized carbons.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Caption: Workflow for acquiring and processing NMR spectra.
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Detailed Steps:

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the

sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-

d₆) in a clean vial. Ensure the sample is fully dissolved.

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any

particulate matter.

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and

line shape.

¹H NMR Acquisition: Set the appropriate spectral width (e.g., -2 to 12 ppm). Acquire a

sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A

relaxation delay of 1-2 seconds is usually adequate.

¹³C NMR Acquisition: Use a wider spectral width (e.g., 0 to 200 ppm). A larger number of

scans (e.g., 128 or more) is typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus. Employ proton decoupling to simplify the spectrum to singlets

for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for

quaternary carbons.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Perform phase and baseline corrections to obtain a clean spectrum.

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons. Pick the peaks and assign the chemical shifts with reference to a standard (e.g.,

TMS at 0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Predicted Data:
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The following table outlines the predicted characteristic IR absorption bands for 3-(4-
Chlorophenoxy)benzylamine.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium, Sharp
N-H stretch (asymmetric and

symmetric) of primary amine

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (CH₂)

1600-1450 Strong
Aromatic C=C skeletal

vibrations

1240 Strong Aryl-O-C asymmetric stretch

1170 Strong Aryl-O-C symmetric stretch

1100-1000 Strong C-N stretch

830 Strong
p-disubstituted benzene C-H

out-of-plane bend

780 Strong
m-disubstituted benzene C-H

out-of-plane bend

750-700 Strong C-Cl stretch

Interpretation:

N-H Stretch (3400-3300 cm⁻¹): The presence of two distinct bands in this region would be a

clear indication of a primary amine group (-NH₂), corresponding to the asymmetric and

symmetric stretching vibrations.[1][2]

C-H Stretches (3100-2850 cm⁻¹): Bands in the 3100-3000 cm⁻¹ region are characteristic of

C-H stretching in the aromatic rings, while those in the 2950-2850 cm⁻¹ range are due to the

methylene group.

Aromatic C=C Bends (1600-1450 cm⁻¹): Strong absorptions in this region are typical for the

skeletal vibrations of the benzene rings.
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C-O Ether Stretch (1240 and 1170 cm⁻¹): The strong bands around 1240 cm⁻¹ and 1170

cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the diaryl ether

linkage, respectively.

C-N Stretch (1100-1000 cm⁻¹): This absorption is attributed to the stretching vibration of the

carbon-nitrogen bond in the benzylamine moiety.

Out-of-Plane Bending (830 and 780 cm⁻¹): The substitution patterns on the aromatic rings

can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region. A

strong band around 830 cm⁻¹ would suggest a 1,4-disubstituted (para) ring, and a band

around 780 cm⁻¹ would indicate a 1,3-disubstituted (meta) ring.

C-Cl Stretch (750-700 cm⁻¹): A strong absorption in this region is indicative of the carbon-

chlorine bond.

Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,

CO₂, H₂O).

Sample Application: Place a small amount of the 3-(4-Chlorophenoxy)benzylamine sample

directly onto the ATR crystal. If the sample is a solid, apply pressure using the anvil to ensure

good contact.

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing and Analysis: The software will automatically subtract the background

spectrum. Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and
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intensities of the absorption bands and correlating them with known functional group

frequencies.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to

deduce its structure by analyzing its fragmentation patterns.

Predicted Data:

The predicted mass spectrum of 3-(4-Chlorophenoxy)benzylamine would exhibit the

following key features:

m/z Ion Comments

247/249 [M]⁺

Molecular ion peak, showing

the isotopic pattern for one

chlorine atom (approx. 3:1

ratio).

232 [M-NH₂]⁺ Loss of the amino group.

141 [C₇H₆ClO]⁺
Fragment corresponding to the

chlorophenoxy moiety.

106 [C₇H₈N]⁺
Fragment corresponding to the

benzylamine moiety.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment in benzyl

compounds.

Interpretation:

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 247,

corresponding to the molecular weight of the compound (C₁₃H₁₂ClNO). Due to the presence

of a chlorine atom, an isotopic peak at m/z 249 with an intensity of approximately one-third of

the M⁺ peak is also expected. The observation of an odd molecular weight is consistent with
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the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will

have an odd molecular weight.[3][4]

Key Fragmentation Pathways: The fragmentation of 3-(4-Chlorophenoxy)benzylamine is

likely to proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common

fragmentation pathway for amines.[3][4] This would lead to the formation of a stable

iminium cation.

Cleavage of the Ether Bond: The C-O bonds of the ether linkage can also cleave, leading

to fragments corresponding to the chlorophenoxy and benzyl portions of the molecule.

Loss of Small Molecules: The loss of small, stable neutral molecules such as NH₃ is also a

plausible fragmentation pathway.

[C₁₃H₁₂ClNO]⁺˙
m/z 247/249

[C₁₃H₁₁ClO]⁺
m/z 232/234

(Loss of •NH₂)- •NH₂

[C₇H₈N]⁺
m/z 106

Ether Cleavage

[C₆H₄ClO]⁺
m/z 127/129

Ether Cleavage

[C₇H₇]⁺
m/z 91

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-(4-Chlorophenoxy)benzylamine.

Experimental Protocol for Mass Spectrometry
Detailed Steps:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

For volatile and thermally stable compounds like benzylamine derivatives, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct

infusion via Electrospray Ionization (ESI) can be used.
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Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is commonly

used, which typically leads to extensive fragmentation. For ESI, a softer ionization technique,

the protonated molecule [M+H]⁺ will be the predominant species observed.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information and confirm the identity of the

compound.

Conclusion
The comprehensive spectroscopic analysis presented in this guide, combining experimental ¹H

NMR data with predicted ¹³C NMR, IR, and MS data, provides a robust framework for the

structural characterization of 3-(4-Chlorophenoxy)benzylamine. The detailed interpretation of

the spectral features, supported by established principles of spectroscopy, allows for the

unambiguous confirmation of its molecular structure. The provided experimental protocols offer

a standardized approach for researchers to obtain high-quality spectroscopic data. This

technical guide serves as a valuable resource for scientists and professionals engaged in the

synthesis, purification, and analysis of novel chemical entities, ensuring the scientific integrity

and trustworthiness of their findings.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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